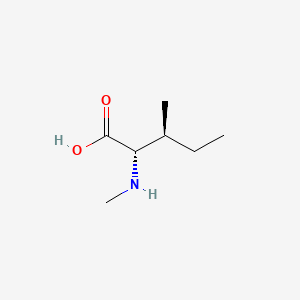

N-Methyl-L-isoleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-L-isoleucine (NMLI) is a branched-chain amino acid (BCAA) found in many foods, including meat, dairy, eggs, and some plant-based sources. It is an essential amino acid, meaning that it must be obtained through diet or supplementation to maintain optimal health. NMLI is an important component of muscle protein synthesis, and has been studied for its potential role in improving physical performance and muscle recovery.

科学的研究の応用

Pest Control

“N-Methyl-L-isoleucine” has been found to be effective in controlling agricultural pests and human vector mosquitoes . The compound showed high antifeedant activity on agricultural pests like Spodoptera litura and Helicoverpa armigera, and larvicidal activity on mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . This makes it a potential alternative to synthetic insecticides .

Antioxidant Activities

The compound also exhibits antioxidant activities . This property could make it useful in various health and wellness applications, including the development of dietary supplements and functional foods.

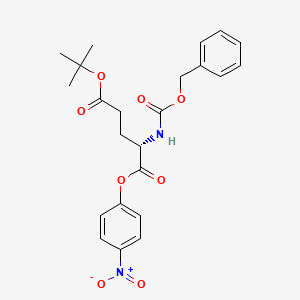

Chemical Synthesis

“N-Methyl-L-isoleucine” is used in chemical synthesis . For example, it can be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester . This indicates its potential use in the production of various chemical compounds.

Pharmaceutical Intermediate

The compound finds its use as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Metabolomics and Proteomics

“N-Methyl-L-isoleucine” is of interest in the fields of metabolomics and proteomics . The compound can be used in the characterization and sequencing of peptides by mass spectrometry .

Biological Processes

The compound is involved in vital biological processes such as haemoglobin formation . This suggests its potential use in medical and biological research.

作用機序

Target of Action

N-Methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine . It is a part of the group of branched-chain amino acids (BCAAs), which also includes valine and leucine . The primary targets of N-Methyl-L-isoleucine are likely to be similar to those of L-isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

It is known that l-isoleucine, and by extension its derivatives, are identified as bcaas . These amino acids are essential elements in the diet as they cannot be synthesized by humans . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping to increase alertness .

Biochemical Pathways

N-Methyl-L-isoleucine likely participates in the biochemical pathways of BCAAs. In the last step of these pathways, branched-chain amino acid transaminase catalyzes the synthesis of L-isoleucine or L-valine . 3-Methyl-2-oxobutanoate, a product of dihydroxyacid dehydratase reaction, is a branching point leading either to L-leucine or L-valine biosynthesis .

Result of Action

L-isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . Therefore, N-Methyl-L-isoleucine might also influence these processes.

特性

IUPAC Name |

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

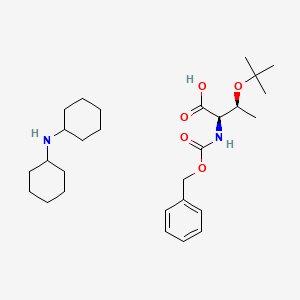

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)